

A Comparative Analysis of N-(Hydroxymethyl)nicotinamide and Its Analogs in Antimicrobial Applications

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Compound of Interest

Compound Name: *N-(Hydroxymethyl)nicotinamide*

Cat. No.: *B1678751*

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This guide presents a comparative study of **N-(Hydroxymethyl)nicotinamide** and its synthetic analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their antimicrobial performance. The following sections detail the synthesis, antimicrobial efficacy, and proposed mechanisms of action of these compounds, supported by experimental data and visual representations of key biological pathways and workflows.

Introduction

N-(Hydroxymethyl)nicotinamide, a derivative of nicotinamide (Vitamin B3), has garnered interest as an antimicrobial agent.^{[1][2][3][4]} Its structural modification, the addition of a hydroxymethyl group, presents opportunities for further chemical diversification to enhance its biological activity. This guide focuses on a comparative analysis of **N-(Hydroxymethyl)nicotinamide** and a series of its analogs, specifically nicotinic acid hydrazides, to elucidate their potential in antimicrobial drug development. The analogs discussed herein are designated as NC 1-7, alongside 1-methyl-N'-(hydroxymethyl)nicotinamide, a closely related derivative.

Synthesis of N-(Hydroxymethyl)nicotinamide and Analogs

N-(Hydroxymethyl)nicotinamide is synthesized by treating nicotinamide with an excess of formaldehyde in the presence of a base, such as potassium carbonate. A study on its synthesis demonstrated an optimal yield of 72.4% when the reaction is conducted in a boiling water bath for one hour.^[1]

The nicotinic acid hydrazide analogs (NC 1-7) are synthesized from nicotinic acid and thiocarbohydrazones.^{[1][5]} This synthesis involves the use of various reagents including thionyl chloride, benzaldehyde, and substituted carboxaldehydes to create a diverse set of derivatives with modified quinolone, phenolic, and pyridine rings.^[1]

Comparative Antimicrobial Performance

The antimicrobial activity of **N-(Hydroxymethyl)nicotinamide**'s analogs has been quantitatively assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth, is a key metric for comparison. While specific MIC values for **N-(Hydroxymethyl)nicotinamide** against the tested strains were not available in the reviewed literature, data for its methylated analog and a series of nicotinic acid hydrazides provide valuable insights into the structure-activity relationship of this class of compounds.

A notable antibacterial effect of a synthesized derivative, 1-methyl-N'-(hydroxymethyl)nicotinamide, was observed against several bacterial strains, with *Enterococcus faecalis* being the most susceptible with a MIC of 0.51 mg/mL.^[1] The nicotinic acid hydrazide analogs (NC 1-7) were tested against two Gram-positive bacteria (*Staphylococcus aureus*, *Enterococcus faecalis*), two Gram-negative bacteria (*Pseudomonas aeruginosa*, *Klebsiella pneumoniae*), and one fungal species (*Candida albicans*).^{[1][5]} The results, summarized in the table below, indicate that these analogs exhibit a broad spectrum of antimicrobial activity, with some compounds showing significant potency.

Compound	S. aureus (ATCC 6538) MIC50 (mM)	E. faecalis (ATCC 29212) MIC50 (mM)	P. aeruginosa (ATCC 27853) MIC50 (mM)	K. pneumoniae (NCIMB 9111) MIC50 (mM)	C. albicans (ATCC 24433) MIC50 (mM)
NC 3	>1	>1	0.016	0.016	>1
NC 5	0.03	0.03	>1	>1	>1
NC 4	>1	>1	>1	>1	<1 (complete inhibition)

Data Summary:

- NC 3 demonstrated the most potent activity against the Gram-negative bacteria *P. aeruginosa* and *K. pneumoniae*.[\[1\]](#)[\[5\]](#)
- NC 5 was the most effective against the Gram-positive bacteria *S. aureus* and *E. faecalis*.[\[1\]](#)[\[5\]](#)
- NC 4 was the only analog to completely inhibit the growth of the fungus *C. albicans* at a concentration below 1 mM.[\[1\]](#)[\[5\]](#)

Experimental Protocols

The antimicrobial activity data presented was obtained using the broth microdilution method as per the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[\[1\]](#)[\[5\]](#)

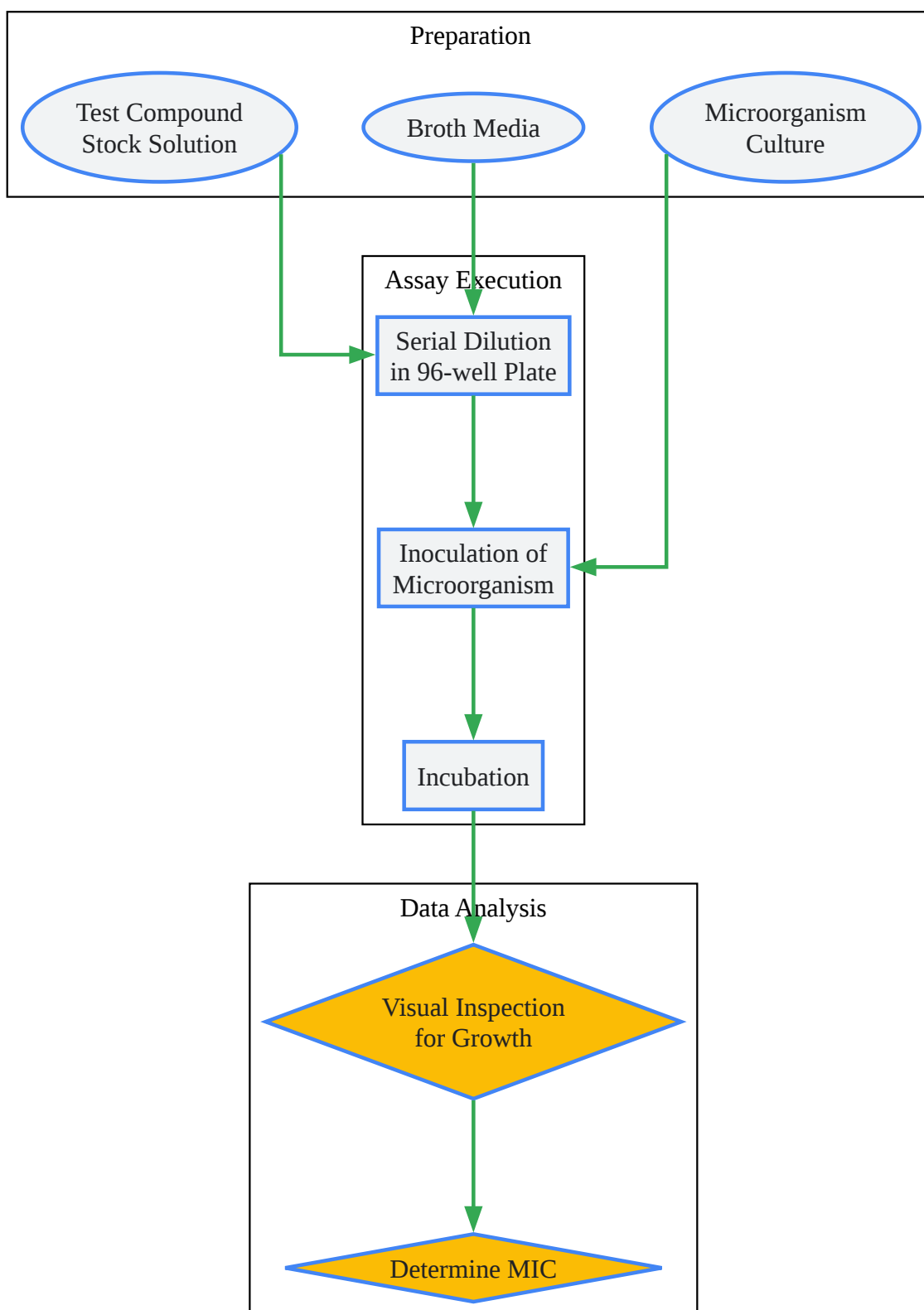
Broth Microdilution Method Protocol:

- Preparation of Compounds: Stock solutions of the test compounds are prepared and stored at -70°C.
- Microorganism Preparation: The test microorganisms (*Staphylococcus aureus*, *Enterococcus faecalis*, *Pseudomonas aeruginosa*, *Klebsiella pneumoniae*, and *Candida albicans*) are cultured to a suitable growth phase.

- **Assay Setup:** In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in a suitable broth medium.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test microorganism.
- **Incubation:** The plates are incubated under appropriate conditions for the specific microorganism.
- **Data Analysis:** The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental and Biological Pathways

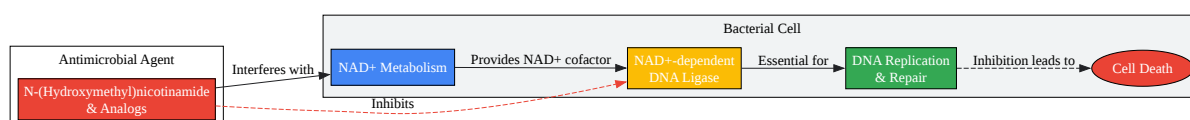
To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams have been generated using Graphviz.



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Caption: Experimental workflow for the broth microdilution method.

The antimicrobial mechanism of nicotinamide and its derivatives is believed to involve the disruption of essential cellular processes, particularly those dependent on nicotinamide adenine dinucleotide (NAD⁺).^{[6][7][8]} In bacteria, NAD⁺ is a critical cofactor for DNA ligase, an enzyme essential for DNA replication and repair.^[8] By interfering with NAD⁺ metabolism, these compounds may inhibit DNA replication and lead to bacterial cell death.



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